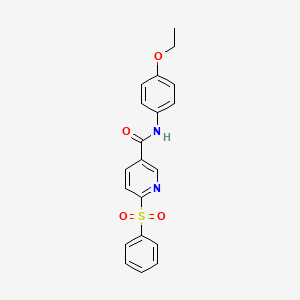

![molecular formula C20H19ClN2O2 B2488014 Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate CAS No. 442564-30-9](/img/structure/B2488014.png)

Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate, often involves Friedländer synthesis or variations thereof. For example, an unexpected direct synthesis route for a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, was achieved via the Friedländer reaction, highlighting the versatility of quinoline synthesis strategies (Yang Li et al., 2020).

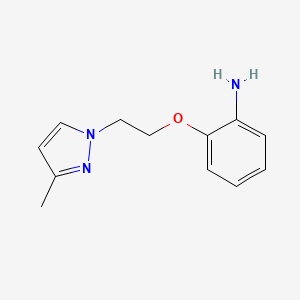

Molecular Structure Analysis

The analysis of the molecular structure of quinoline derivatives can be conducted through various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of a closely related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was elucidated using single-crystal X-ray diffraction, demonstrating the utility of these techniques in defining the spatial arrangement of atoms within quinoline derivatives (M. Sapnakumari et al., 2014).

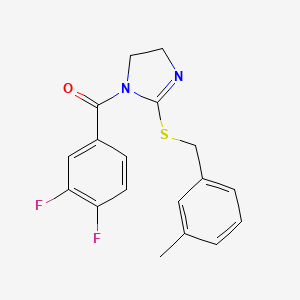

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and potential for further functionalization. For example, the regioselective synthesis of 2-chloroquinoline-based compounds from substituted dichloroquinolines showcases the reactivity and versatility of quinoline derivatives in synthetic chemistry (K. Rajesh et al., 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications and handling. These properties are typically characterized using techniques like melting point determination and solubility testing, although specific studies on this compound's physical properties are not detailed in the available literature.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity, stability, and interaction with various reagents, are fundamental to understanding their behavior in different chemical contexts. For example, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst demonstrates the influence of reaction conditions on the chemical properties of quinoline derivatives (Song Bao-an, 2012).

Applications De Recherche Scientifique

Synthesis and Transformations

- A study by Li et al. (2020) discusses the synthesis of a structurally similar compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. This synthesis, involving a Friedländer reaction, highlights the compound's role as a versatile building block for further chemical reactions (Li et al., 2020).

Application in Novel Compound Synthesis

- Gao et al. (2011) describe the facile synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, using a compound similar to Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate as a starting material. This demonstrates its utility in creating diverse chemical structures (Gao et al., 2011).

Potential Antibacterial Applications

- Krishnakumar et al. (2012) explored the antibacterial properties of ethyl-2-chloroquinoline-3-carboxylates, a group to which this compound belongs. Their research indicates moderate antibacterial activity, suggesting potential medicinal applications (Krishnakumar et al., 2012).

Use in Fluorophore and Antioxidant Research

- Aleksanyan and Hambardzumyan (2013) note that many quinoline derivatives, including variants similar to this compound, are efficient fluorophores and have potential as antioxidants. This highlights their significance in biochemical and medical research (Aleksanyan & Hambardzumyan, 2013).

Propriétés

IUPAC Name |

ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOWIWFNAJPKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2487954.png)